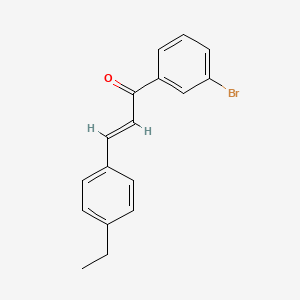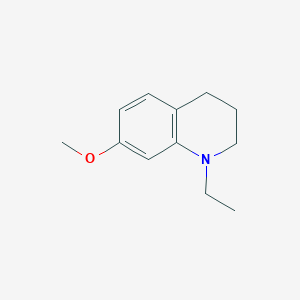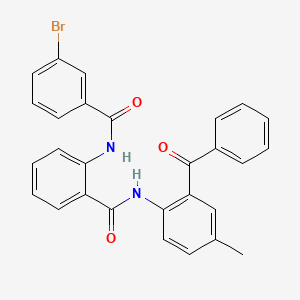
N-(2-carbamoylphenyl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-carbamoylphenyl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a carbamoyl group, and a cyclobutanecarboxamido moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-carbamoylphenyl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the oxazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
N-(2-carbamoylphenyl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the amide groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring or the amide groups, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile involved.
科学研究应用
N-(2-carbamoylphenyl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s potential biological activities make it a candidate for studies in drug discovery and development, particularly for its interactions with biological targets.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents, especially in areas such as oncology or infectious diseases.
Industry: Its role as a synthetic intermediate makes it valuable in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of N-(2-carbamoylphenyl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide depends on its specific interactions with molecular targets. These interactions often involve binding to enzymes or receptors, leading to modulation of biological pathways. For instance, the compound may inhibit or activate specific enzymes, thereby affecting metabolic processes or signaling pathways.
相似化合物的比较
Similar Compounds
- N-(2-carbamoylphenyl)-2-(cyclopropanecarboxamido)oxazole-4-carboxamide
- N-(2-carbamoylphenyl)-2-(cyclopentanecarboxamido)oxazole-4-carboxamide
- N-(2-carbamoylphenyl)-2-(cyclohexanecarboxamido)oxazole-4-carboxamide
Uniqueness
N-(2-carbamoylphenyl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide is unique due to the presence of the cyclobutanecarboxamido group, which imparts distinct steric and electronic properties compared to its cyclopropane, cyclopentane, and cyclohexane analogs. These differences can influence the compound’s reactivity, biological activity, and overall chemical behavior, making it a valuable subject of study in various research fields.
属性
IUPAC Name |
N-(2-carbamoylphenyl)-2-(cyclobutanecarbonylamino)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4/c17-13(21)10-6-1-2-7-11(10)18-15(23)12-8-24-16(19-12)20-14(22)9-4-3-5-9/h1-2,6-9H,3-5H2,(H2,17,21)(H,18,23)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZDKLKVJYINKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=NC(=CO2)C(=O)NC3=CC=CC=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![n-[2-(3-Hydroxy-phenyl)ethyl]acetamide](/img/structure/B2522204.png)


![4-({4-[(4-Oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)-1lambda6-thiane-1,1-dione](/img/structure/B2522211.png)


![N-(1H-1,3-benzodiazol-2-yl)-3-[(6-methylpyridazin-3-yl)oxy]benzamide](/img/structure/B2522216.png)
![(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine hydrochloride](/img/structure/B2522217.png)

